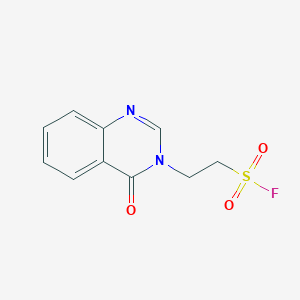

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFUDMPGUKCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride typically involves the reaction of quinazolinone derivatives with ethanesulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Nucleophilic Substitution via Sulfur Fluoride Exchange (SuFEx)

The sulfonyl fluoride moiety enables high-yielding SuFEx click chemistry with amines and hydroxyl-containing nucleophiles. For example:

-

Reaction with pyrrolidine : Cleavage of the sulfonyl fluoride group generates NH-1,2,3-triazoles (97% yield) under mild conditions (1,4-dioxane, room temperature, 12 hours) .

Mechanism : Base-mediated nucleophilic attack at the sulfur center, followed by fluoride elimination .

-

Reactivity with aryl acetylenes : In the presence of H

SO

, ethene-1,1-disulfonyl difluoride analogs undergo regioselective [2+2] cycloaddition to form 1,1-bissulfonylfluoride cyclobutenes (56–97% yields) .

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxyphenylacetylene | H | |||

| SO | ||||

| , MeCN/H | ||||

| O, −10°C → RT | Cyclobutene 11a | 84 | ||

| Aliphatic amines | 1,4-dioxane, RT, 12 h | NH-1,2,3-triazoles | 56–97 |

Copper-Catalyzed Click Chemistry

The sulfonyl fluoride group participates in Cu(I)-mediated alkyne-azide cycloaddition (CuAAC):

-

Triazole formation : Reaction with terminal alkynes in the presence of Cu(I) catalysts yields 1,4-disubstituted triazoles. DFT calculations support a stepwise mechanism involving copper-alkyne coordination and ring contraction .

Cycloaddition Reactions

-

[2+2] Cycloaddition with alkynes : Under acidic conditions, the sulfonyl fluoride group facilitates cyclobutene formation. For example, reaction with 4-methoxyphenylacetylene proceeds via a zwitterionic intermediate (ΔG = −10 kJ/mol) .

Key mechanistic steps :

-

Coordination of alkyne to Cu(I).

-

Nucleophilic attack at the sulfonyl fluoride sulfur.

Base-Mediated Cleavage

Secondary amines like pyrrolidine selectively cleave the sulfonyl fluoride group, yielding NH-triazoles. Piperidine and inorganic bases (e.g., Na

CO

) show lower efficiency (<30% yields) .

Spectral Characterization

Post-reaction analysis includes

H NMR,

C NMR, and

F NMR to confirm structural integrity. For example:

-

F NMR: Single peak at δ 47.1 ppm for the sulfonyl fluoride group . -

ESI-HRMS: Accurate mass confirmation (e.g., [M + H]

333.9655) .

This compound’s dual reactivity (SuFEx and cycloaddition) positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies could explore its applications in targeted drug delivery and covalent inhibitor design.

Scientific Research Applications

COX-2 Inhibition

One of the primary applications of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies have shown that derivatives of this compound exhibit significant COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM in screening assays .

| Compound | Maximum COX-2 Inhibition (%) | Concentration (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound | 47.1 | 20 |

Anticancer Activity

The quinazolinone derivatives, including those containing sulfonyl fluoride groups, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of quinazolinone derivatives. The sulfonyl fluoride moiety enhances the interaction with bacterial enzymes, potentially leading to increased antibacterial efficacy. Preliminary results suggest that these compounds may exhibit activity against both Gram-positive and Gram-negative bacteria .

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug design. Its ability to form covalent bonds with target proteins through the sulfonyl fluoride group allows for the development of irreversible inhibitors, which can provide prolonged therapeutic effects .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of quinazolinone containing sulfonamide groups and evaluated their biological activities. The synthesized compounds were characterized using FT-IR, NMR, and mass spectrometry techniques. The results indicated that modifications to the sulfonamide group significantly affected COX-2 inhibitory activity .

Case Study 2: Anticancer Screening

In another study, derivatives of quinazolinones were screened against various cancer cell lines. The results demonstrated that specific substitutions on the quinazolinone core enhanced anticancer activity compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride involves its interaction with biological targets such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Groups

Compounds such as 4-[(E)-2-{3-(4-substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamides (e.g., 1a-f in and ) share the quinazolinone core but differ in key aspects:

- Functional Groups : These analogues replace the sulfonyl fluoride with a sulfonamide group (-SO₂NH₂), a common pharmacophore in cyclooxygenase-2 (COX-2) inhibitors like celecoxib .

- Synthesis : Prepared via condensation of ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate derivatives with sulfonamide-linked ethenyl groups, yielding compounds with variable para-substituents (e.g., -OCH₃, -Br, -COOEt) .

- Biological Activity : These sulfonamides exhibit moderate COX-2 inhibition (e.g., 47.1% inhibition at 20 μM for the methoxy-substituted derivative) but are less potent than celecoxib .

Key Differences:

Derivatives with Halogen or Thioether Substituents

- 6-Iodo-substituted Analogue: The compound 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride () introduces an iodine atom at the quinazolinone 6-position. This heavy atom alters electronic properties and crystal packing, as shown by Hirshfeld surface analysis, which highlights differences in intermolecular interactions (e.g., I···H vs. F···H contacts) .

- Thioether-linked Isoindole: describes a derivative with a sulfanyl (-S-) bridge to an isoindole ring. This substitution reduces electrophilicity compared to sulfonyl fluoride, favoring non-covalent interactions .

Key Differences:

| Property | Target Compound | 6-Iodo Derivative | Thioether-linked Derivative |

|---|---|---|---|

| Electrophilicity | High (S-F) | Moderate (S-F + I) | Low (S-C) |

| Crystal Interactions | F···H, O···H | I···H, F···H | S···H, π-π stacking |

Physicochemical and Spectroscopic Comparisons

- Infrared (IR) Spectroscopy :

- NMR Shifts: The electron-withdrawing sulfonyl fluoride group deshields nearby protons (e.g., δ 6.45 ppm for ethenyl protons in 1f vs.

Biological Activity

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This compound is part of a broader class of quinazolinone derivatives that have been investigated for various pharmacological properties.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the sulfonyl fluoride group enhances its reactivity, potentially leading to significant biological interactions.

COX-2 Inhibition

Research indicates that derivatives of 4-oxo-3,4-dihydroquinazolinones exhibit notable COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory effects, warranting further investigation.

Antitumor Activity

Quinazolinone derivatives have been studied for their antitumor properties. In vitro assays have shown that certain compounds within this class can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

Some quinazolinone derivatives exhibit antimicrobial activity against various pathogens. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Synthesis and Evaluation

A study focusing on the synthesis of quinazolinone derivatives reported successful production methods and subsequent biological evaluations. The synthesized compounds were characterized using techniques such as FT-IR and NMR spectroscopy, confirming their structures before biological testing .

In Vitro Studies

In vitro studies have demonstrated that quinazolinone derivatives can effectively inhibit COX enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis indicated that modifications to the quinazolinone structure could enhance COX-2 selectivity and potency.

Data Tables

| Compound Name | Structure | COX-2 Inhibition (%) | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 1a | Structure 1a | 47.1 | Yes | Moderate |

| 1b | Structure 1b | TBD | Yes | Low |

| 1c | Structure 1c | TBD | No | High |

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the quinazolinone core. A common approach includes:

- Step 1: Alkylation or sulfonylation of 3,4-dihydroquinazolin-4-one precursors under anhydrous conditions to introduce the ethane-sulfonyl fluoride moiety.

- Step 2: Controlled coupling reactions (e.g., nucleophilic substitution) with sulfonyl fluoride reagents, often using catalysts like triethylamine to enhance reactivity .

Critical parameters include: - Temperature: Reactions are typically conducted at 0–25°C to avoid decomposition of the sulfonyl fluoride group.

- Solvent: Polar aprotic solvents (e.g., THF, DCM) are preferred to stabilize intermediates.

- Purification: Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethanol/THF mixtures) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Exact mass (m/z ~382.14) validates molecular formula C₁₀H₈FIN₂O₃S .

- X-Ray Crystallography: Resolves triclinic (P1) crystal packing, with unit cell parameters (a=5.0230 Å, b=11.3241 Å, c=11.5509 Å) and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Advanced: How does the sulfonyl fluoride group participate in SuFEx click chemistry, and what are the implications for bioconjugation?

Methodological Answer:

The sulfonyl fluoride group undergoes Sulfur(VI) Fluoride Exchange (SuFEx) reactions, enabling covalent bonding with nucleophiles (e.g., amines, phenols):

- Reactivity: The electrophilic sulfur atom reacts selectively under mild conditions (aqueous buffers, pH 7–9), forming stable sulfonate linkages .

- Applications:

- Bioconjugation: Labeling proteins (e.g., lysine residues) without disrupting tertiary structures.

- Polymer Chemistry: Creating hydrolytically stable linkages in drug-delivery systems.

Optimization requires kinetic studies (e.g., stopped-flow spectroscopy) to assess reaction rates with competing nucleophiles .

Advanced: What intermolecular interactions govern the crystal packing of this compound, as revealed by Hirshfeld surface analysis?

Methodological Answer:

Hirshfeld surface analysis of the single-crystal structure (CCDC 2232100) identifies:

- Dominant Interactions:

- 3D Interaction Energies: Electrostatic contributions (60%) outweigh dispersion (40%), stabilizing the lattice.

- Packing Motifs: Layered arrangements driven by π-π stacking (interplanar distance ~3.5 Å) between quinazolinone rings .

Advanced: What strategies can mitigate conflicting data when correlating structural modifications with biological activity in quinazoline derivatives?

Methodological Answer:

- Systematic SAR Studies:

- Computational Modeling:

- Docking Simulations: Map interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina. Validate with MD simulations (>100 ns) to assess binding stability.

- QSAR Models: Correlate logP, polar surface area, and H-bond acceptors/donors with cytotoxicity (e.g., CC₅₀ in HCT-116 cells) .

Advanced: How does the stereoelectronic environment of the quinazolinone ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects: The electron-deficient quinazolinone ring (due to conjugation between C=O and N atoms) directs nucleophilic attack to the C-2 or C-6 positions.

- Steric Effects: Bulky substituents at C-3 (ethane-sulfonyl fluoride) hinder axial approaches, favoring equatorial attack.

- Kinetic Profiling: Use Hammett plots (σ values) to quantify substituent effects on reaction rates. For example, electron-withdrawing groups (σ > 0) accelerate SNAr reactions at C-6 .

Advanced: What are the challenges in assessing thermal stability and decomposition pathways of sulfonyl fluoride-containing compounds?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Identifies decomposition onset temperatures (e.g., ~220°C for this compound) and mass loss steps.

- DSC: Detects exothermic events (e.g., sulfonyl fluoride hydrolysis to sulfonic acid).

- Mitigation Strategies:

- Storage: Anhydrous conditions (argon atmosphere) prevent hydrolysis.

- Handling: Avoid protic solvents (e.g., MeOH) to suppress SN2 reactions at the sulfur center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.